Hepatic Ether Bond Cleavage Comparison
In a comparative metabolic study, chimyl alcohol (C16:0) demonstrated a higher ether bond cleavage rate in rat liver than batyl alcohol (C18:0). After 6 hours of intravenous administration, the cleavage percentage for chimyl alcohol was quantified, establishing that the palmitic acid-derived moiety from chimyl alcohol enters the free fatty acid pool more extensively than the stearic acid from batyl alcohol [1].
| Evidence Dimension | Ether bond cleavage rate in rat liver at 6 hours post-IV administration |
|---|---|
| Target Compound Data | Approximately 99% cleavage of the C16:0 ether bond |
| Comparator Or Baseline | Batyl alcohol: Approximately 94% cleavage of the C18:0 ether bond |
| Quantified Difference | 5 percentage-point higher cleavage for chimyl alcohol (99% vs. 94%) |
| Conditions | Rat liver, in vivo, 6 hours after intravenous injection of 14C and 3H labeled compounds |
Why This Matters
This differential metabolic stability directly affects experimental design: researchers requiring faster metabolic turnover or studying ether lipid cleavage kinetics should select chimyl alcohol over batyl alcohol to avoid confounding results from slower C18 metabolism.
- [1] Snyder F, Pfleger RC. Metabolism of alpha-alkoxy glyceryl monoethers in rat liver, in vivo and in vitro. Lipids. 1966;1(5):328-334. View Source
